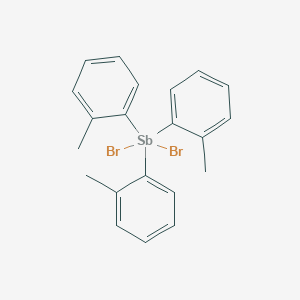
Dibromotris(2-methylphenyl)-lambda~5~-stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromotris(2-methylphenyl)-lambda~5~-stibane is an organoantimony compound characterized by the presence of two bromine atoms and three 2-methylphenyl groups attached to a central antimony atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(2-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 2-methylphenyl magnesium bromide in an inert atmosphere. The reaction proceeds as follows:
SbCl3+3C6H4CH3MgBr→Sb(C6H4CH3)3+3MgClBr
The resulting tris(2-methylphenyl)stibane is then treated with bromine to yield this compound:
Sb(C6H4CH3)3+2Br2→SbBr2(C6H4CH3)3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Dibromotris(2-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Dibromotris(2-methylphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of Dibromotris(2-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bromine atoms and phenyl groups contribute to its reactivity and ability to interact with biological molecules.
類似化合物との比較
Tris(2-methylphenyl)stibane: Lacks the bromine atoms, resulting in different reactivity and applications.
Dichlorotris(2-methylphenyl)-lambda~5~-stibane: Contains chlorine instead of bromine, leading to variations in chemical behavior.
Triphenylstibane: Similar structure but with phenyl groups instead of 2-methylphenyl groups, affecting its properties and uses.
Uniqueness: Dibromotris(2-methylphenyl)-lambda~5~-stibane is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. Its specific structure allows for distinct interactions with other molecules, making it valuable in research and industrial applications.
特性
CAS番号 |
61184-32-5 |
|---|---|
分子式 |
C21H21Br2Sb |
分子量 |
555.0 g/mol |
IUPAC名 |
dibromo-tris(2-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
ZKZAZZRKUGBIRJ-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
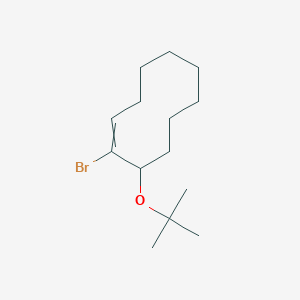
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

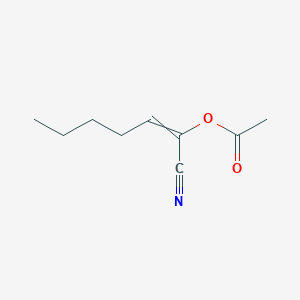

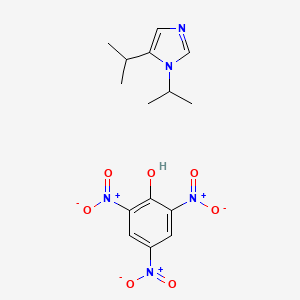
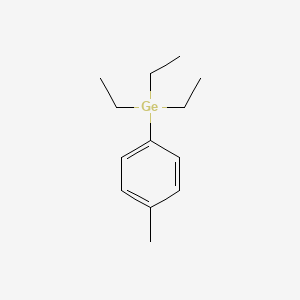

![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
